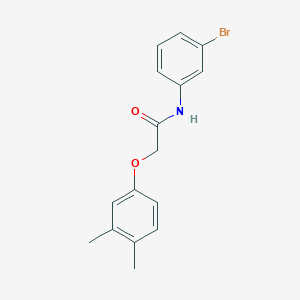![molecular formula C15H13ClN2O4S B5536867 4-[(3-氯-4-甲氧基苯基)磺酰基]-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5536867.png)
4-[(3-氯-4-甲氧基苯基)磺酰基]-3,4-二氢-2(1H)-喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves reactions between specific phenyl components and quinoxalinone structures. For instance, Hayun et al. (2012) described the synthesis of a related compound through the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, demonstrating the typical approach of synthesizing sulfonyl-substituted quinoxalinones (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives reveals significant insights into their chemical behavior. Alavi et al. (2017) investigated the green synthesis of novel quinoxaline sulfonamides, showcasing the molecular frameworks that contribute to their antibacterial activity. These structures are characterized by their quinoxalinone backbone and substituted sulfonamide groups, providing a basis for understanding the molecular architecture of 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone (Alavi et al., 2017).
Chemical Reactions and Properties
The reactivity of quinoxalinone derivatives is influenced by their structural components. The presence of sulfonamide groups can lead to various chemical reactions, including sulfonylation, amidation, and interactions with other chemical entities. For example, Batanero and Barba (2003) described the electrosynthesis of dichloro-substituted quinolinones, illustrating the types of chemical transformations these compounds can undergo (Batanero & Barba, 2003).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Wang et al. (2010) provided insights into the crystal structure of a thiophene ring-fused quinoline derivative, offering a glimpse into the solid-state characteristics of such compounds (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are fundamental to understanding the behavior of quinoxalinone derivatives. Shi et al. (2023) explored the metal-free sulfonylation of quinoxalinones, demonstrating an innovative approach to modifying these compounds' chemical properties to synthesize 2-sulfonyloxylated quinoxalines, highlighting the versatility and wide range of reactions these compounds can participate in (Shi et al., 2023).
科学研究应用
合成和化学性质
喹喔啉衍生物通过各种化学反应合成,突显了它们的通用性。一项值得注意的研究描述了新型喹喔啉磺酰胺的绿色合成,展示了一种创建具有抗菌活性的不同喹喔啉的简便方法。该过程涉及在无催化剂条件下邻苯二胺与 2-溴苯乙酮在乙醇中反应,从而由 2-(4-甲氧基苯基)-喹喔啉合成几种磺酰胺。这些化合物对金黄色葡萄球菌和产气大肠杆菌表现出显着的抗菌活性 (Alavi, Mosslemin, Mohebat, & Massah, 2017).
生物学应用
喹喔啉衍生物已被评估用于各种生物活性,包括它们作为抗菌剂的作用。上述对喹喔啉磺酰胺的研究突出了它们由于其抗菌特性而在对抗细菌感染方面的潜力。这强调了喹喔啉衍生物在开发新抗菌药物中的潜力,以解决对耐药性的日益担忧 (Alavi et al., 2017).
作用机制
安全和危害
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-14-7-6-10(8-11(14)16)23(20,21)18-9-15(19)17-12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZANRGJGWABKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Chloro-4-methoxy-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)



![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)